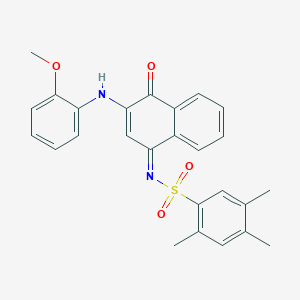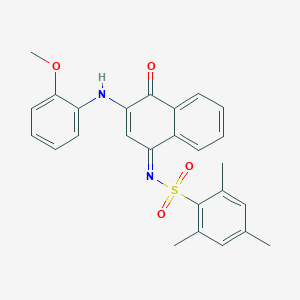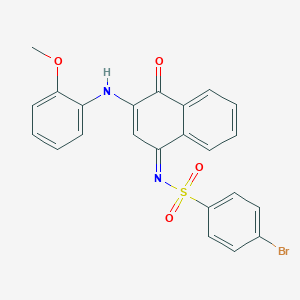![molecular formula C26H23NO7S B281418 Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281418.png)
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate, also known as EAPB, is a synthetic compound that belongs to the class of benzofuran derivatives. It has gained significant attention in the scientific community due to its potential use as a research tool in various fields such as pharmacology, neuroscience, and medicinal chemistry.
Mécanisme D'action
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate acts as a positive allosteric modulator of the GABAB receptor, which is a type of G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity. Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate enhances the binding of GABA to the receptor, leading to an increase in the activity of the receptor and a subsequent increase in the inhibitory tone in the brain.
Biochemical and Physiological Effects:
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has been shown to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and analgesic effects. It has also been shown to enhance cognitive function and memory consolidation. Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has a relatively long half-life, which makes it suitable for use in research studies that require prolonged exposure to the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is its high potency and selectivity for the GABAB receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate also has a relatively long half-life, which allows for prolonged exposure to the compound. However, one of the limitations of Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate. One area of interest is the development of new analogs of Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate in the treatment of various disorders such as anxiety, depression, and pain. Additionally, further research is needed to elucidate the precise mechanism of action of Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate and its interactions with other neurotransmitter systems in the brain.
Méthodes De Synthèse
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 5-hydroxy-2-phenylbenzofuran-3-carboxylic acid with acetic anhydride to form 5-acetyl-2-phenylbenzofuran-3-carboxylic acid. This intermediate is then reacted with p-methoxybenzenesulfonyl chloride in the presence of a base to yield the final product, Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate. The synthesis method has been optimized to yield a high purity product, which is essential for its use in scientific research.
Applications De Recherche Scientifique
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has been used as a research tool in various fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to have potential therapeutic applications in the treatment of various disorders such as anxiety, depression, and pain. Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has also been used to study the mechanism of action of certain drugs and their interactions with receptors in the brain.
Propriétés
Formule moléculaire |
C26H23NO7S |
|---|---|
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
ethyl 5-[acetyl-(4-methoxyphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H23NO7S/c1-4-33-26(29)24-22-16-19(10-15-23(22)34-25(24)18-8-6-5-7-9-18)27(17(2)28)35(30,31)21-13-11-20(32-3)12-14-21/h5-16H,4H2,1-3H3 |
Clé InChI |
YEKLXFBZJBKXQJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)







![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)
![4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)